CDK1 enzymatic potency: Avotaciclib versus CDK4/6-selective inhibitors
Avotaciclib inhibits CDK1 with an IC50 of 16 nM, whereas the CDK4/6-selective inhibitors palbociclib and ribociclib exhibit CDK1 IC50 values >10,000 nM—a potency difference exceeding 600-fold . Abemaciclib, which has the highest residual CDK1 activity among approved CDK4/6 agents, still shows a CDK1 IC50 of 1,627 nM, approximately 100-fold weaker than avotaciclib [1].
| Evidence Dimension | CDK1/cyclin B enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 16 nM |
| Comparator Or Baseline | Palbociclib: >10,000 nM; Ribociclib: >10,000 nM; Abemaciclib: 1,627 nM |
| Quantified Difference | 625-fold to >1,000-fold higher CDK1 potency for avotaciclib |
| Conditions | Cell-free enzymatic assay, recombinant CDK1/cyclin B |
Why This Matters
Procurement decisions for CDK1-dependent mechanistic studies require CDK1-inhibitory potency that CDK4/6-selective compounds cannot provide.
- [1] PMC Table 2 (2018). CDK selectivity comparison: Palbociclib CDK1 IC50 >10,000 nM, Abemaciclib CDK1 IC50 1,627 nM. View Source
